Potency in Dipeptidyl Peptidase IV (DP-IV) Inhibition: 2,5-Difluoro vs. 2,4,5-Trifluoro β-Homophenylalanine Analogues
In a comparative study of β-homophenylalanine-based DP-IV inhibitors, the 2,5-difluoro-substituted analogue (compound 22q) and the 2,4,5-trifluoro-substituted analogue (22t) were evaluated for their inhibitory activity. The 2,5-difluoro analogue demonstrated an IC50 of 270 nM, while the 2,4,5-trifluoro analogue showed a more potent IC50 of 119 nM [1]. This data provides a direct, quantitative comparison between two closely related fluorination patterns in the same assay system.
| Evidence Dimension | DP-IV Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 270 nM |
| Comparator Or Baseline | 2,4,5-Trifluoro β-homophenylalanine analogue (22t) |
| Quantified Difference | Target compound is approximately 2.3-fold less potent than the comparator. |
| Conditions | In vitro DP-IV enzyme inhibition assay (β-homophenylalanine chemotype). |
Why This Matters
This head-to-head comparison confirms that the 2,5-difluoro substitution pattern, while active, does not provide the maximal potency achievable with further fluorination in this specific chemotype, guiding researchers to select this compound for structure-activity relationship (SAR) studies where a balanced potency and distinct physicochemical profile is desired.
- [1] Xu, J., et al. (2004). Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4759–4762. doi:10.1016/j.bmcl.2004.06.099 View Source
